molecular formula C17H13NO3S2 B5188317 3-benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5188317
M. Wt: 343.4 g/mol
InChI Key: ONAZKRHHQUOXCZ-NTEUORMPSA-N
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Description

3-benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as thiosemicarbazone and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of topoisomerase II activity and induction of DNA damage. This leads to the activation of the p53 pathway, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
3-benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as an anticancer agent. However, one of the limitations is the need for further studies to determine the optimal dosage and administration route.

Future Directions

There are several future directions for the study of 3-benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a radioprotective agent. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 3-benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been accomplished using different methods. One of the most common methods is the reaction between thiosemicarbazide and 2,3-dihydroxybenzaldehyde in the presence of benzyl bromide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified using recrystallization techniques.

Scientific Research Applications

3-benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential applications in various fields of science. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II and inducing DNA damage. It has also been shown to inhibit the growth of multidrug-resistant cancer cells.

properties

IUPAC Name

(5E)-3-benzyl-5-[(2,3-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c19-13-8-4-7-12(15(13)20)9-14-16(21)18(17(22)23-14)10-11-5-2-1-3-6-11/h1-9,19-20H,10H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAZKRHHQUOXCZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C(=CC=C3)O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(2,3-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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